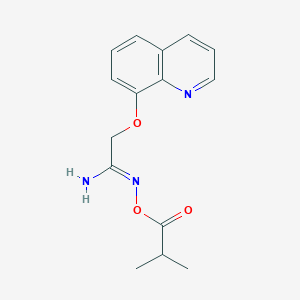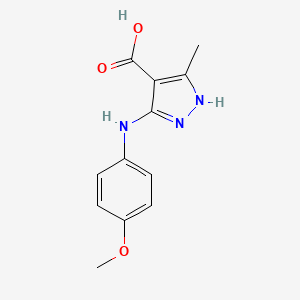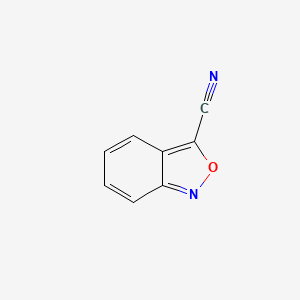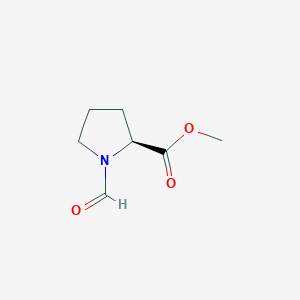
(S)-Methyl 1-formylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 1-formylpyrrolidine-2-carboxylate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chiral center in the pyrrolidine ring adds to its complexity and potential for enantioselective interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-formylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with the preparation of a suitable pyrrolidine derivative.
Esterification: The carboxylate group is introduced via esterification reactions, often using methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-Methyl 1-formylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-formylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center allows for enantioselective binding, which can lead to different biological effects depending on the enantiomer. The compound may modulate biochemical pathways by acting as an inhibitor or activator of target proteins.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic acid: A related compound with similar structural features but lacking the formyl and ester groups.
1-Formylpyrrolidine-2-carbonitrile: Another derivative with a nitrile group instead of the ester group.
Uniqueness: (S)-Methyl 1-formylpyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential for enantioselective interactions make it a valuable compound in various fields of research.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (2S)-1-formylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-3-2-4-8(6)5-9/h5-6H,2-4H2,1H3/t6-/m0/s1 |
InChI Key |
JKNCQYDJNGJZBJ-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C=O |
Canonical SMILES |
COC(=O)C1CCCN1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


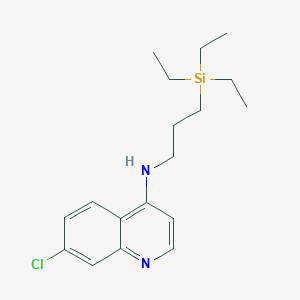
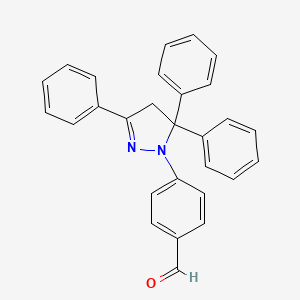
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

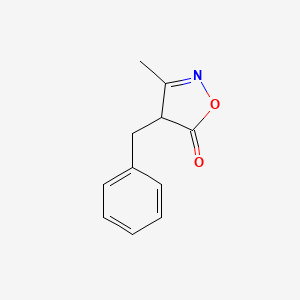

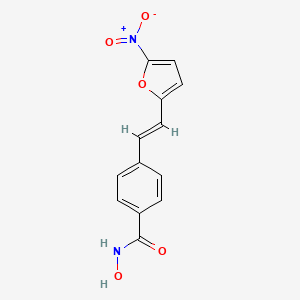

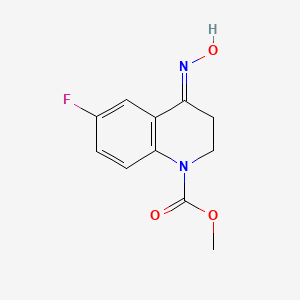
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
